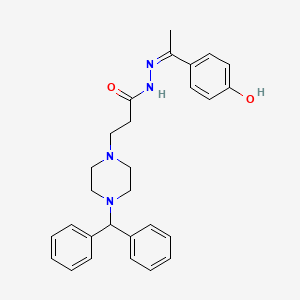
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide is a complex organic compound that features a piperazine ring, a benzhydryl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor antagonists or enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.
Formation of the Hydrazide Moiety: The hydrazide can be formed by reacting the appropriate hydrazine derivative with a carboxylic acid or ester.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the hydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the hydrazide moiety, potentially converting it to an amine.
Substitution: The benzhydryl group may participate in nucleophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It may serve as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, inhibiting their activity or modulating their function. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide: Unique due to its specific combination of functional groups.
Other Piperazine Derivatives: Often used in pharmacology for their diverse biological activities.
Benzhydryl Compounds: Known for their stability and ability to interact with various biological targets.
Uniqueness
The uniqueness of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide lies in its specific structure, which may confer unique binding properties and biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-22(23-12-14-26(33)15-13-23)29-30-27(34)16-17-31-18-20-32(21-19-31)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,28,33H,16-21H2,1H3,(H,30,34)/b29-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFDZJUSQRFCM-IADYIPOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














